3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde
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Overview
Description
3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of a hydroxy group, a propan-2-yl group, and an oxolane ring with a carbaldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanal with an oxolane derivative in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxypropan-2-yl)oxolane-2-carbaldehyde
- 3-(1-Hydroxypropan-2-yl)oxolane-4-carbaldehyde
- 3-(1-Hydroxypropan-2-yl)oxolane-5-carbaldehyde
Uniqueness
3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxy and aldehyde groups on the oxolane ring differentiates it from other similar compounds, leading to unique reactivity and applications .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-7(4-9)8(5-10)2-3-11-6-8/h5,7,9H,2-4,6H2,1H3 |
InChI Key |
RMFWCMUFUIWBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1(CCOC1)C=O |
Origin of Product |
United States |
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